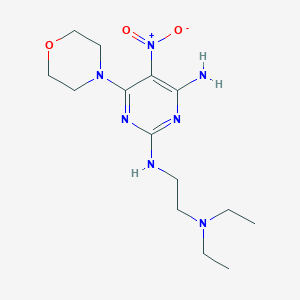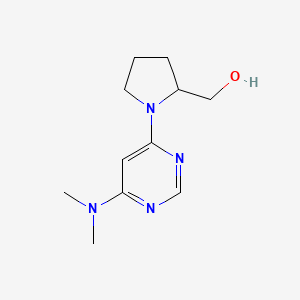![molecular formula C19H20N2O6S B2964621 4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251622-71-5](/img/structure/B2964621.png)
4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the ethyl, hydroxy, and oxo groups. The final step involves the coupling of the 3,4,5-trimethoxyphenyl group to the carboxamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield an alcohol .
Wissenschaftliche Forschungsanwendungen
4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
- 4-ethyl-7-hydroxy-5-oxo-N-(3,4-dimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Uniqueness
4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Eigenschaften
IUPAC Name |
4-ethyl-7-hydroxy-5-oxo-N-(3,4,5-trimethoxyphenyl)thieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-5-21-11-6-7-28-17(11)15(22)14(19(21)24)18(23)20-10-8-12(25-2)16(27-4)13(9-10)26-3/h6-9,22H,5H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJSIFDNANJJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2964538.png)

![(Z)-N-(4-Butylphenyl)-2-cyano-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2964540.png)
![N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2964542.png)




![1-(3-chloro-2-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2964549.png)

![2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2964552.png)
![N-{[(5-chloro-2-methoxyphenyl)carbamothioyl]amino}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2964557.png)

![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2964559.png)
